Superior D1/D5 Selectivity Over D2 and 5-HT Receptors vs. SCH-23390
Ecopipam demonstrates high binding affinity and selectivity for D1 and D5 receptors, with Ki values of 1.2 nM and 2.0 nM, respectively. Crucially, it exhibits >40-fold selectivity over D2 (Ki = 980 nM) and D4 (Ki = 5520 nM) dopamine receptors, and even higher selectivity over 5-HT (Ki = 80 nM) and α2a adrenergic (Ki = 731 nM) receptors . In contrast, the prototypical D1 antagonist SCH-23390, while also potent at D1 (Ki = 0.2 nM) and D5 (Ki = 0.3 nM) , is also a potent and highly efficacious agonist at the 5-HT2C serotonin receptor [1], a property that can confound behavioral and pharmacological studies.
| Evidence Dimension | Receptor Binding Affinity (Ki) and Selectivity |
|---|---|
| Target Compound Data | D1: 1.2 nM, D5: 2.0 nM, D2: 980 nM, D4: 5520 nM, 5-HT: 80 nM |
| Comparator Or Baseline | SCH-23390: D1: 0.2 nM, D5: 0.3 nM. Also a potent 5-HT2C receptor agonist. |
| Quantified Difference | Ecopipam shows >40-fold selectivity for D1/D5 over D2, D4, and 5-HT receptors, whereas SCH-23390 has potent off-target agonist activity at 5-HT2C receptors. |
| Conditions | In vitro radioligand binding assays using cloned human receptors expressed in cell lines. |
Why This Matters
This superior selectivity profile ensures that experimental outcomes, particularly in behavioral neuroscience, can be more confidently attributed to D1/D5 antagonism rather than confounding actions at D2-like or serotonergic receptors.
- [1] Gully D, Canton M, Boigegrain R, Jeanjean F, Molimard JC, Poncelet M, et al. SCH 23390 is a potent agonist at 5-HT2C receptors. Eur J Pharmacol. 1990;182(3):603-4. View Source
